molecular formula C35H31Cl2N7O5 B15187807 4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide CAS No. 85959-38-2

4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide

Cat. No.: B15187807
CAS No.: 85959-38-2
M. Wt: 700.6 g/mol
InChI Key: MLAZNTLPLAACNH-UHFFFAOYSA-N
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Description

4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including azo, amide, and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chloro-o-tolyl isocyanate with appropriate amines to form the corresponding urea derivatives. These intermediates are then subjected to azo coupling reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chloro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-o-tolyl isocyanate
  • 4-Chloro-o-terphenyl
  • Isooctyl (4-chloro-2-methylphenoxy)acetate

Uniqueness

Compared to similar compounds, 4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide is unique due to its complex structure and the presence of multiple functional groups

Properties

CAS No.

85959-38-2

Molecular Formula

C35H31Cl2N7O5

Molecular Weight

700.6 g/mol

IUPAC Name

4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]-N-[4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]benzamide

InChI

InChI=1S/C35H31Cl2N7O5/c1-19-17-24(36)7-15-29(19)39-34(48)31(21(3)45)43-41-27-9-5-23(6-10-27)33(47)38-26-11-13-28(14-12-26)42-44-32(22(4)46)35(49)40-30-16-8-25(37)18-20(30)2/h5-18,31-32H,1-4H3,(H,38,47)(H,39,48)(H,40,49)

InChI Key

MLAZNTLPLAACNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(C(=O)C)N=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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